Thioacetic acid S-(3-chloro-benzyl) ester
Description
Contextualization within the Field of Thioester Chemistry
Thioesters are a class of organosulfur compounds structurally analogous to esters, but with a sulfur atom replacing the oxygen atom linked to the carbonyl group. fiveable.mewikipedia.org This substitution of sulfur for oxygen results in a weaker, more easily cleaved carbon-sulfur bond compared to the carbon-oxygen bond in esters, rendering thioesters significantly more reactive. fiveable.me This enhanced reactivity makes them valuable intermediates in organic synthesis, particularly as effective acylating agents for forming new carbon-carbon bonds. fiveable.me
The synthesis of thioesters can be achieved through various methods, most commonly through the reaction of a carboxylic acid or its derivative (like an acid chloride or anhydride) with a thiol. wikipedia.orgtaylorandfrancis.com In biochemistry, thioesters are fundamental to numerous metabolic processes. Acetyl-CoA, a well-known thioester, is a central intermediate in the biosynthesis of fatty acids, steroids, and other biomolecules, acting as a carrier for acyl groups. wikipedia.orglibretexts.org The high-energy nature of the thioester bond is crucial for driving these biosynthetic reactions. taylorandfrancis.com In materials science, the dynamic nature of the thiol-thioester exchange reaction has been harnessed to create network polymers capable of stress reduction or shape change. rsc.org
Significance of Organochlorine Compounds in Contemporary Chemical Synthesis
Organochlorine compounds, characterized by the presence of one or more carbon-chlorine bonds, are fundamental building blocks in modern organic chemistry. wikipedia.org The inclusion of chlorine atoms modifies the physical and chemical properties of organic molecules, typically increasing their density and altering their boiling and melting points compared to their hydrocarbon counterparts. wikipedia.org While the persistence and environmental impact of certain organochlorine pesticides like DDT led to widespread bans, the utility of this class of compounds in controlled synthetic applications remains high. nih.govwikipedia.org
The largest single application of organochlorine chemistry is the production of vinyl chloride, the monomer precursor to polyvinylchloride (PVC). wikipedia.org Many low molecular weight chlorinated hydrocarbons serve as effective non-polar solvents for applications such as degreasing and dry cleaning due to their ability to dissolve oils and their low flammability. wikipedia.org In the context of synthetic intermediates, the chlorine atom can function as a good leaving group, making aliphatic organochlorides effective alkylating agents. wikipedia.org Furthermore, organochlorine compounds are used to modify and activate Ziegler-Natta catalysts, which are crucial for the industrial production of polyolefins and rubbers. researchgate.net
Overview of Current Research Trajectories Involving Thioacetic acid S-(3-chloro-benzyl) ester
Specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature. However, based on its structure and the established reactivity of its constituent functional groups, its research applications can be inferred. The compound is primarily recognized as a synthetic intermediate or building block.
Research in this area likely focuses on leveraging its bifunctionality:
Thiol Precursor: Like other S-thioacetate esters, it serves as a stable, less odorous precursor to the corresponding thiol, 3-chlorobenzylthiol. The thioacetate (B1230152) group can be selectively hydrolyzed to unmask the thiol, which can then be used in subsequent synthetic steps. wikipedia.orgnih.gov A key research area for similar molecules is the development of new, efficient one-pot methods for converting alcohols into S-thioesters. nih.gov
Acyl Transfer Agent: The thioester moiety can act as an acylating group, transferring the acetyl group to a nucleophile. fiveable.me
Modification of the Aromatic Ring: The 3-chloro substituent on the benzyl (B1604629) ring provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the construction of more complex molecular architectures. This makes the compound a useful building block for introducing the 3-(thioacetylmethyl)phenyl moiety into larger target molecules.
Interdisciplinary Relevance of this compound Research
While direct interdisciplinary studies on this specific ester are limited, its structural motifs suggest potential relevance in several scientific fields.
Medicinal Chemistry: Both sulfur-containing and chlorine-containing compounds are prevalent in pharmaceuticals. Sulfur heterocycles like thiophene (B33073) are considered privileged scaffolds in drug discovery. nih.gov The introduction of a thioester or the corresponding thiol can modulate a molecule's biological activity and pharmacokinetic properties. The organochlorine component can enhance binding affinity to target proteins or alter metabolic stability. Therefore, this compound could serve as a starting material or intermediate in the synthesis of novel therapeutic agents being investigated for various diseases.
Materials Science: The thiol-thioester exchange reaction is a cornerstone of dynamic covalent chemistry, used to create self-healing polymers and adaptable networks. rsc.org While research often focuses on simpler thiols and thioesters, specialized building blocks like this compound could be employed to synthesize functional polymers where the chlorobenzyl group imparts specific properties (e.g., altered refractive index, flame retardancy, or a site for post-polymerization modification).
Agrochemicals: The history of organochlorine compounds is deeply rooted in pesticide development. nih.govtaylorandfrancis.com Although many older compounds are banned, the search for new, effective, and safer agrochemicals is ongoing. The structural components of this compound could be incorporated into screening libraries for new potential herbicides or fungicides.
Chemical Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
S-[(3-chlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 |
InChI Key |
HEEPGMBOVLMMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Thioacetic Acid S 3 Chloro Benzyl Ester
Established Synthetic Pathways to Thioacetic acid S-(3-chloro-benzyl) ester
The construction of this compound can be accomplished through several reliable synthetic routes. These methods typically involve the reaction of a suitable 3-chlorobenzyl precursor with a source of the thioacetate (B1230152) group.
Thioacetylation Reactions Employing Thioacetic Acid or its Derivatives
A primary and straightforward method for the synthesis of this compound involves the direct thioacetylation of a 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide, with a thioacetate salt. Potassium thioacetate is a commonly used reagent for this purpose. The reaction proceeds via a nucleophilic substitution mechanism, where the thioacetate anion displaces the halide from the benzylic carbon. This method is often favored due to the ready availability of the starting materials and the generally good yields obtained.
Another approach within this category is the reaction of a benzylic alcohol, in this case, 3-chlorobenzyl alcohol, with thioacetic acid. This reaction can be promoted by an acid catalyst. nih.gov
Alternative Synthetic Routes to this compound Precursors
The synthesis of this compound is intrinsically linked to the availability of its key precursors, namely 3-chlorobenzyl alcohol and 3-chlorobenzyl halides.
3-Chlorobenzyl alcohol can be synthesized through various methods. One common laboratory preparation involves the reduction of 3-chlorobenzaldehyde (B42229). Another route is the Cannizzaro reaction of p-chlorobenzaldehyde, which can be adapted for the meta-substituted isomer. researchgate.net
3-Chlorobenzyl chloride is a commercially available reagent. sigmaaldrich.com Its synthesis can be achieved through the chlorination of 3-chlorotoluene. prepchem.comgoogle.comyoutube.com This process often involves free-radical chlorination at the benzylic position, initiated by UV light or a radical initiator.
3-Chlorobenzyl mercaptan represents another potential precursor. While less common for direct thioacetylation to the target ester, its synthesis is relevant. Mercaptans can be prepared from the corresponding halides, such as 3-chlorobenzyl chloride, by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. arkat-usa.org
One-Pot Synthesis and Multicomponent Reactions for this compound
One-pot syntheses offer significant advantages in terms of efficiency and waste reduction by minimizing intermediate isolation and purification steps. A one-pot protocol for forming benzyl (B1604629) aryl thioethers from a benzyl halide, potassium thioacetate, and an aryl bromide has been demonstrated, showcasing the feasibility of sequential reactions in a single vessel. nih.gov This concept can be adapted for the synthesis of this compound.
Furthermore, a one-pot, solvent-less reaction has been developed to convert benzylic alcohols into S-thioesters using neat thioacetic acid in the presence of tetrafluoroboric acid. nih.gov This method proceeds through the in-situ formation of a reactive benzylic intermediate. One-pot syntheses of related sulfur-containing heterocycles, such as 1,3-thiazolidin-4-ones, also highlight the utility of multicomponent reactions in constructing complex molecules from simple starting materials. nih.gov
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound from 3-chlorobenzyl halides and thioacetate proceeds through a nucleophilic substitution reaction. The benzyl group can stabilize the transition state through conjugation with the pi system of the benzene (B151609) ring, facilitating both SN1 and SN2 mechanisms depending on the reaction conditions. The presence of the electron-withdrawing chloro group on the benzene ring can influence the reaction rate and mechanism.
In the case of the reaction between benzylic alcohols and thioacetic acid catalyzed by a Brønsted acid, the mechanism is believed to involve the protonation of the alcohol to form a good leaving group (water), followed by the generation of a benzylic carbocation. This carbocation is then attacked by the sulfur atom of thioacetic acid. nih.gov Computational studies have been employed to understand the mechanism of related reactions, such as the addition of thiols to α,β-unsaturated carbonyls, revealing the importance of base catalysis and the influence of substituents on reactivity.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions.
Homogeneous Catalysis for Efficient Thioacetylation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for thioester synthesis. researchgate.net Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of S-aryl thioacetates from aryl halides and potassium thioacetate. Similarly, palladium catalysts have been used for the cross-coupling of benzyl thioacetates with aryl halides. nih.gov These methods often utilize phosphine (B1218219) ligands to modulate the reactivity and stability of the palladium catalyst. While a specific example for the direct homogeneous catalytic synthesis of this compound from 3-chlorobenzyl chloride is not explicitly detailed in the provided results, the principles of palladium-catalyzed C-S bond formation are well-established and applicable. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of benzyl thioethers from benzyl alcohols and thiols, proceeding via a Lewis-acid-mediated SN1-type mechanism. nih.gov
Heterogeneous Catalysis for Sustainable Production of this compound
The sustainable production of this compound can be significantly enhanced through the use of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions. One promising approach involves the use of simple iron(III) chloride (FeCl₃) as a catalyst. Research has demonstrated that FeCl₃ can effectively catalyze the synthesis of thioesters from acid chlorides and thiols in a solvent-free environment at room temperature. tudelft.nltudelft.nl This method is attractive due to its operational simplicity, the use of an inexpensive and abundant metal catalyst, and high product purity with equimolar starting materials. tudelft.nl While this specific methodology involves an acid chloride, a plausible route for the target compound would be the reaction between acetyl chloride and 3-chlorobenzylthiol, catalyzed by FeCl₃.
Another avenue for heterogeneous catalysis in ester synthesis, which could be adapted for thioesters, is the use of modified heteropolyacids. For instance, tin(II)-modified heteropolyacid H₃PW₁₂O₄₀ has been successfully used as a solid acid catalyst for the esterification of lactic acid with various alcohols, including benzyl alcohol. scielo.br These catalysts preserve their fundamental Keggin structure and demonstrate high activity. scielo.br The development of such solid-state redox methods for catalyst preparation aligns with green chemistry principles by creating robust and reusable catalysts. scielo.br The application of such solid acid catalysts to the thioesterification reaction between thioacetic acid and 3-chlorobenzyl alcohol presents a viable strategy for sustainable production.
The table below summarizes representative heterogeneous catalytic systems applicable to thioester synthesis.
| Catalyst | Reactants | Conditions | Yield | Reference |
| FeCl₃ (5 mol%) | Acid Chlorides, Thiols | Room Temperature, Solvent-Free | High | tudelft.nltudelft.nl |
| Tin(II)-modified H₃PW₁₂O₄₀ | Lactic Acid, Benzyl Alcohol | 80°C | High Conversion | scielo.br |
| Propyl sulfonic acid functionalized SBA-15 | Acetic Acid, Benzyl Alcohol | 80°C | 31.37% Conversion | researchgate.net |
Biocatalysis in the Synthesis of this compound Analogs
Biocatalysis offers a powerful tool for the synthesis of complex molecules with high selectivity under mild conditions. While specific research on the biocatalytic synthesis of this compound is not prominent, the synthesis of its analogs and precursors is well-documented, suggesting potential applications. Enzymes such as lipases, esterases, and ketoreductases (KREDs) are widely used in industrial organic synthesis. mdpi.comnih.gov
Lipases, for example, are known to catalyze the formation of amide bonds and are used for the kinetic resolution of racemic amines. nih.gov Their application in amide synthesis from esters or even acids highlights their potential for acyl transfer reactions, a key step in thioester formation. nih.gov Engineered ketoreductases have been employed for the stereoselective reduction of ketones to chiral alcohols, which are valuable pharmaceutical intermediates. mdpi.com For instance, KREDs have been used to produce (S)-eslicarbazepine and intermediates for drugs like montelukast (B128269) and duloxetine (B1670986) with high conversion and optical purity. mdpi.com This demonstrates the potential for creating chiral analogs of this compound by, for example, starting with a prochiral substituted benzaldehyde, reducing it to a chiral alcohol using a KRED, and then converting it to the corresponding thioester.
The development of biocatalytic cascades, combining multiple enzymatic steps in one pot, further enhances the efficiency of synthesis. For example, the combination of CoA ligases and N-acyltransferases has been used to produce amides directly from carboxylic acids and amines. nih.gov Such strategies could be envisioned for the synthesis of thioester analogs, providing a green and efficient alternative to traditional chemical methods.
Green Chemistry Principles Applied to this compound Production
The application of green chemistry principles is crucial for developing environmentally responsible methods for producing chemicals like this compound. Key areas of focus include the use of benign solvents, solvent-free reactions, and maximizing reaction efficiency through high atom economy.
Solvent-Free Synthesis and Reactions in Benign Solvents
A significant advancement in green synthesis is the move towards solvent-free reactions, which eliminates solvent waste and simplifies product purification. A one-pot, solvent-less reaction has been developed for converting benzylic alcohols directly into S-thioesters using neat thioacetic acid in the presence of tetrafluoroboric acid (HBF₄). nih.govscilit.comexlibrisgroup.com This method is highly efficient for a range of benzylic alcohols, providing excellent yields (up to 99%). nih.gov The reaction proceeds through the intermediate formation of a benzyl acetate (B1210297) and benzyl thionoacetate before converting to the final S-benzyl thioacetate product. nih.govscilit.comresearchgate.net This protocol is directly applicable to the synthesis of this compound from 3-chlorobenzyl alcohol.
Another notable solvent-free method utilizes iron(III) chloride (FeCl₃) as a heterogeneous catalyst for the reaction of acid chlorides with thiols. tudelft.nltudelft.nl This approach is performed at room temperature, requires no additional solvent, and minimizes energy consumption. tudelft.nl
When solvents are necessary, the focus shifts to benign alternatives. Water is an ideal green solvent, and methodologies for performing nucleophilic displacement reactions with thioacetate in an aqueous medium have been developed. researchgate.net Furthermore, research into novel bio-based solvents like Cyrene™, derived from biomass, is expanding the toolkit for greener synthetic transformations. researchgate.net
Atom Economy and Reaction Efficiency Optimization for this compound
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal synthesis of this compound would incorporate all atoms from the starting materials into the final product.
The synthesis of thioesters via the reaction of an alkyl halide (e.g., 3-chlorobenzyl chloride) with potassium thioacetate is a common and relatively atom-economical route. wikipedia.orgCH₃COSK + Cl-CH₂-C₆H₄-Cl → CH₃COSCH₂-C₆H₄-Cl + KCl
In this reaction, the main byproduct is potassium chloride, a salt with low environmental impact. Similarly, the direct condensation of 3-chlorobenzyl alcohol with thioacetic acid, particularly under solvent-free catalytic conditions, also represents a highly atom-economical pathway, with water being the only byproduct. nih.govwikipedia.orgCH₃COSH + HO-CH₂-C₆H₄-Cl → CH₃COSCH₂-C₆H₄-Cl + H₂O
Post-Synthetic Modification and Derivatization of this compound
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a molecule without altering its core structure, thereby expanding its utility. rsc.org For this compound, modifications can be targeted at various parts of the molecule, with the thioester moiety being a particularly reactive handle for further chemical transformations.
Functionalization of the Thioester Moiety
The thioester group in this compound is a versatile functional group that can undergo several transformations.
Cleavage to Thiols: One of the primary uses of thioacetates is as stable, less odorous precursors to thiols. nih.gov The thioester can be cleaved under basic conditions to yield the corresponding thiol, 3-chlorobenzylthiol. This reaction is fundamental for applications where the free thiol is the desired active species. A common method involves reaction with a base in the presence of another thiol like methanethiol (B179389). wikipedia.org
Conversion to Esters and Amides: Thioesters are effective acylating agents and can be converted into esters by reacting with alcohols or into amides by reacting with amines. wikipedia.orgrsc.org This reactivity is central to their role in both synthetic organic chemistry and biochemical processes. Transition-metal-free methods for the conversion of esters to thioesters have been developed, and reversing this process is a standard transformation. rsc.org
Carbon-Sulfur Bond Cross-Coupling: Recent advances in catalysis have enabled the use of thioesters in cross-coupling reactions. Through selective activation of the C-S bond, the thioester group can participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, offering a pathway to more complex molecular architectures.
These modifications underscore the synthetic utility of the thioester group, allowing this compound to serve as a key intermediate for a diverse range of other chemical compounds.
Chemical Transformations of the Chlorobenzyl Group
The 3-chlorobenzyl group within this compound offers several sites for chemical modification. The reactivity of this group is primarily centered around the benzylic C-H bonds and the aromatic ring.
The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize radical, cationic, or anionic intermediates. This enhanced reactivity allows for a variety of transformations. For instance, the benzylic methylene (B1212753) group (the -CH2- group) can be oxidized to a carbonyl group. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) or concentrated nitric acid can even cleave the bond to the sulfur atom and oxidize the benzyl group to a carboxylic acid, yielding 3-chlorobenzoic acid. wikipedia.org More selective oxidation to the corresponding aldehyde, 3-chlorobenzaldehyde, can be achieved using specific reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole. wikipedia.orgnih.gov
Another potential transformation at the benzylic position is halogenation. For example, a Wohl-Ziegler reaction can be employed to introduce a bromine atom at the benzylic carbon, creating a more reactive intermediate for subsequent nucleophilic substitution reactions. wikipedia.org
Furthermore, the chloro-substituent on the benzene ring can be a handle for various derivatization reactions, although these are generally less facile than transformations at the benzylic position. Nucleophilic aromatic substitution reactions on the chlorobenzyl group are typically challenging but can be achieved under specific conditions.
A summary of potential chemical transformations of the chlorobenzyl group is presented in the table below.
Table 1: Potential Chemical Transformations of the Chlorobenzyl Group
| Transformation | Reagents | Product Type |
|---|---|---|
| Benzylic Oxidation | Chromium trioxide-dimethylpyrazole complex | 3-chlorobenzoyl thioester |
| Benzylic Oxidation (strong) | Potassium permanganate, Nitric acid | 3-chlorobenzoic acid |
| Benzylic Bromination | N-Bromosuccinimide, light/radical initiator | S-(bromo(3-chlorophenyl)methyl) thioacetate |
| Derivatization of Halide | 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP), KI | HPLC-UV detectable derivative |
It has been demonstrated that benzyl halides can be derivatized for analytical purposes using reagents like 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) in the presence of potassium iodide. researchgate.netnih.gov This type of derivatization, which converts the halide to a more easily detectable form for techniques like HPLC-UV, could potentially be adapted for the chlorobenzyl group in the target molecule, although this would likely involve cleavage of the thioester bond first. researchgate.netnih.gov
Preparation of Labeled this compound for Research Studies
For metabolic, pharmacokinetic, and mechanistic studies, isotopically labeled versions of this compound are invaluable. The synthesis of such labeled compounds can be achieved by incorporating isotopes such as Carbon-14 (¹⁴C), Tritium (³H), or stable isotopes like Deuterium (B1214612) (²H) and Carbon-13 (¹³C) into the molecule.
The labeling strategy depends on the desired position of the isotope. For instance, to introduce a ¹⁴C label into the thioacetate moiety, one could start with ¹⁴C-labeled acetic acid. This would be converted to a reactive form, such as ¹⁴C-acetyl chloride or ¹⁴C-acetic anhydride (B1165640), which can then be reacted with a source of sulfur to produce ¹⁴C-thioacetic acid. wikipedia.org This labeled thioacetic acid can then be used in the synthesis of the final product.
Alternatively, to label the benzyl portion of the molecule, one could start with a labeled precursor such as 3-chlorobenzyl alcohol or 3-chlorobenzyl chloride. nih.govsigmaaldrich.com For example, a synthesis of a ¹⁴C-labeled thiourea derivative has been reported starting from potassium cyanide-¹⁴C, which was used to prepare 4-chlorobenzyl-thiocyanate-¹⁴C and subsequently 4-chlorobenzyl-isothiocyanate-¹⁴C. researchgate.net A similar strategy could be envisioned for this compound, where a labeled 3-chlorobenzyl halide is reacted with a thioacetate salt.
The introduction of deuterium at the benzylic position could be achieved through the reduction of 3-chlorobenzaldehyde with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to form the deuterated 3-chlorobenzyl alcohol, which can then be converted to the final product.
The table below outlines potential strategies for the preparation of labeled this compound.
Table 2: Strategies for Isotopic Labeling of this compound
| Isotope | Labeled Precursor | Synthetic Step | Position of Label |
|---|---|---|---|
| ¹⁴C | [¹⁴C]Acetic acid | Formation of [¹⁴C]thioacetic acid followed by esterification | Thioacetate carbonyl carbon |
| ¹⁴C | 3-Chloro-[ring-¹⁴C]benzyl chloride | Reaction with thioacetate salt | Aromatic ring of the benzyl group |
| ¹⁴C | Potassium [¹⁴C]cyanide | Multi-step synthesis to form labeled 3-chlorobenzyl halide | Benzylic carbon (if cyanide is converted to the CH₂ group) |
| ²H (D) | Sodium borodeuteride | Reduction of 3-chlorobenzaldehyde to form deuterated 3-chlorobenzyl alcohol | Benzylic position |
These labeled compounds are essential for tracer studies to elucidate the biological fate and mechanism of action of the parent molecule.
Advanced Spectroscopic and Structural Elucidation of Thioacetic Acid S 3 Chloro Benzyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. A comprehensive NMR analysis of Thioacetic acid S-(3-chloro-benzyl) ester would provide invaluable insights into its three-dimensional structure and the electronic environment of its constituent atoms.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment of this compound
To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a suite of multi-dimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the 3-chlorobenzyl and thioacetic acid moieties.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connections in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique would uncover long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for piecing together the molecular fragments and confirming the connectivity between the 3-chlorobenzyl group and the thioester functionality.
A hypothetical data table for the complete spectral assignment, based on these experiments, would be constructed.
Solid-State NMR Investigations of this compound Polymorphs
Should this compound exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be the ideal tool for their characterization. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, potentially revealing differences in molecular conformation and packing between polymorphs.
Dynamic NMR Studies for Rotational Barriers in this compound
The single bonds within the this compound molecule are not static; they undergo rotation. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could provide quantitative information about the energy barriers associated with these rotational processes. Of particular interest would be the rotational barrier around the C-S and S-C(O) bonds, which would offer insights into the conformational flexibility of the thioester linkage.
Mass Spectrometry (MS) for Fragmentographic Pathway Elucidation and Isotopic Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement would allow for the unambiguous determination of its elemental formula, confirming the presence and number of carbon, hydrogen, chlorine, oxygen, and sulfur atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would serve as a clear indicator of its presence in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping of this compound
Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide a roadmap of the molecule's structure. Key fragmentation pathways would likely include the cleavage of the benzylic C-S bond, leading to the formation of the 3-chlorobenzyl cation, and fragmentation around the thioester group. A detailed analysis of these fragmentation patterns would allow for the reconstruction of the molecular structure, providing corroborating evidence to the NMR data.
A proposed fragmentation table would be generated to illustrate these pathways.
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Scientific Databases
A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of available experimental data for the chemical compound this compound. Despite targeted inquiries for its advanced spectroscopic and structural properties, no specific research findings, data tables, or detailed analyses could be retrieved for the sections and subsections outlined in the user's request.
The investigation sought to procure detailed information on the following analytical characterizations of this compound:
X-ray Crystallography: No single-crystal X-ray diffraction data, including details on its crystal system, space group, unit cell dimensions, or the molecular architecture in the solid state, were found. Consequently, an analysis of its crystal packing and potential hydrogen bonding networks could not be performed.
Vibrational Spectroscopy (FT-IR, Raman): Specific Fourier-transform infrared (FT-IR) and Raman spectra for this compound are not available in the public domain. As a result, a detailed band assignment, vibrational mode analysis, and an examination of conformational effects on its spectra could not be conducted.
Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available UV-Vis spectroscopic data detailing the electronic transitions and chromophore characterization of this specific compound.
While general spectroscopic characteristics of thioesters and related compounds are documented, this information is not sufficient to construct a scientifically accurate and detailed analysis for this compound as requested. The generation of the specified article with its detailed data tables and in-depth research findings is contingent on the future publication of experimental work on this particular molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Analogs
This compound is an achiral molecule, meaning it is superimposable on its mirror image and therefore does not exhibit optical activity. As a result, chiroptical spectroscopic techniques such as Circular Dichroism (CD) are not applicable to the parent compound itself. However, should chiral analogs of this molecule be synthesized, for instance, by introducing a stereocenter, chiroptical spectroscopy would become an indispensable tool for the unambiguous assignment of their absolute stereochemistry.
The principle of circular dichroism spectroscopy relies on the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. An achiral molecule will not exhibit any difference in absorption, resulting in a null CD spectrum. In contrast, a chiral molecule will absorb one of the circularly polarized light components more than the other at specific wavelengths, leading to a characteristic CD spectrum. This spectrum is a unique fingerprint of the molecule's three-dimensional structure, particularly the spatial arrangement of atoms around the chiral center.
For a hypothetical chiral analog of this compound, such as one possessing a chiral center at the benzylic position (e.g., Thioacetic acid S-(1-(3-chlorophenyl))ethyl ester), two enantiomers, (R) and (S), would exist. These enantiomers would be expected to produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer at a particular wavelength would correspond to a negative Cotton effect (a trough) for the other enantiomer at the same wavelength.
The application of empirical rules, such as the Octant Rule for ketones or sector rules developed for other chromophores, in conjunction with quantum chemical calculations, would allow for the correlation of the observed CD spectrum with a specific absolute configuration. For instance, theoretical calculations could predict the CD spectra for both the (R) and (S) enantiomers of a chiral analog. Comparison of these predicted spectra with the experimentally measured spectrum would provide a confident assignment of the absolute stereochemistry of the synthesized compound.
Below is an illustrative data table representing the kind of data that would be expected from a CD spectroscopic analysis of a pair of hypothetical enantiomeric analogs of this compound.
Table 1: Hypothetical Circular Dichroism Data for Chiral Analogs
This table illustrates the expected data from a Circular Dichroism (CD) analysis of hypothetical (R) and (S) enantiomers of a chiral analog of this compound. The data presented is for illustrative purposes to demonstrate the principle of mirror-image spectra for enantiomers and does not represent experimentally determined values.
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +15,000 | -15,000 |
| 222 | -8,000 | +8,000 |
| 235 | +500 | -500 |
| 250 | +12,000 | -12,000 |
| 280 | -3,000 | +3,000 |
Computational and Theoretical Studies on Thioacetic Acid S 3 Chloro Benzyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
For Thioacetic acid S-(3-chloro-benzyl) ester, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G* or larger, would yield precise bond lengths, bond angles, and dihedral (torsional) angles. nih.gov These parameters define the molecule's shape. For instance, studies on simple thioesters show a general preference for a syn-planar conformation around the O=C-S-C core, where the carbonyl oxygen and the sulfur-bound carbon are on the same side of the C-S bond. researchgate.net DFT calculations would confirm if this preference holds for the title compound, considering potential steric hindrance from the 3-chlorobenzyl group.
By mapping the energy at various conformations, DFT can generate a potential energy surface, or landscape. This landscape reveals the lowest energy conformers (valleys) and the energy barriers (hills) required to transition between them. This is crucial for understanding the molecule's flexibility and the relative populations of different shapes it might adopt at a given temperature. Research on related compounds has successfully used DFT to analyze how different substituents and solvent effects influence conformational preferences. researchgate.netresearchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: This data is illustrative, based on typical values for related structures, as specific calculations for this compound are not available in the literature.)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-CH₂ | 1.82 Å |
| Bond Length | C-Cl (aromatic) | 1.75 Å |
| Bond Angle | O=C-S | 123.5° |
| Bond Angle | C-S-CH₂ | 100.2° |
| Dihedral Angle | O=C-S-C | ~0° (syn-planar) |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can offer higher accuracy for energetic properties. wikipedia.org
Applying ab initio methods to this compound would provide highly accurate calculations of its total electronic energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com Furthermore, these calculations can determine the distribution of electron density across the molecule. This allows for the calculation of atomic charges and the molecular dipole moment, which are key to understanding its polarity and intermolecular interactions. The chlorine atom and the carbonyl group are expected to be regions of negative electrostatic potential, while the sulfur and benzylic protons would be more positive. Studies on similar molecules have used these methods to rationalize experimental observations and predict reactivity. researchgate.net
Conformational Analysis using Advanced Computational Methods
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-S, S-CH₂, and CH₂-Aryl bonds. A thorough conformational analysis is necessary to identify all stable low-energy conformers. nih.gov This is typically achieved by systematically rotating these bonds and calculating the energy of each resulting structure, often using a combination of fast molecular mechanics methods for an initial scan, followed by higher-level DFT or ab initio calculations for refinement of the most stable conformers. nih.gov
For this molecule, the analysis would focus on the orientation of the 3-chlorobenzyl group relative to the thioester plane. The results would reveal the global minimum energy structure and a set of other conformers that lie within a few kcal/mol, which could be populated at room temperature. Such studies on thioether musks have shown that even subtle changes in structure can lead to different preferred conformations. nih.gov Understanding the conformational landscape is a prerequisite for accurately predicting spectroscopic properties and reactivity, as these can be an average over the populated conformers.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its time-dependent behavior. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org
An MD simulation of this compound, placed in a box of explicit solvent molecules (like water or chloroform), would provide a view of its dynamic behavior. acs.org It would show how the molecule tumbles and vibrates, and how its flexible bonds rotate in a realistic environment. Crucially, MD simulations reveal the specific interactions between the solute and the solvent, such as the formation of hydrogen bonds or other non-covalent interactions. acs.org For example, simulations could show how water molecules arrange around the polar carbonyl group and the chlorine atom. This information is vital for understanding solubility and how the solvent might influence reaction pathways. researchgate.net
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods can predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.gov These can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. youtube.com The accuracy of these predictions has become very high, often allowing for the unambiguous assignment of complex spectra. github.ioresearchgate.net For the title compound, calculations would predict the chemical shifts for the aromatic protons, the benzylic CH₂ protons, and the acetyl CH₃ protons, taking into account the electronic effects of the chlorine and thioester groups.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. The resulting predicted IR spectrum shows characteristic peaks for its functional groups. For this compound, strong absorptions would be predicted for the C=O stretch (typically ~1680-1710 cm⁻¹) and various C-H, C-S, C-Cl, and C-C stretching and bending modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV or visible light. The results provide the wavelength of maximum absorption (λ_max) and the strength of the transition. For this compound, absorptions would be expected due to π→π* transitions within the 3-chlorobenzyl aromatic ring and n→π* transitions associated with the thioester carbonyl group.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) (Note: This data is illustrative, based on typical values for related functional groups, as specific calculations for this compound are not available in the literature.)
| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm | Aromatic C-H |
| ¹H NMR | Chemical Shift (δ) | ~4.1 ppm | S-CH₂-Ar |
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm | CH₃-C=O |
| ¹³C NMR | Chemical Shift (δ) | ~195 ppm | C=O |
| ¹³C NMR | Chemical Shift (δ) | ~135-140 ppm | Aromatic C-Cl & C-CH₂ |
| IR | Vibrational Frequency | ~1700 cm⁻¹ | C=O Stretch |
| UV-Vis | λ_max | ~265 nm | π→π* (Aromatic) |
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Thioesters are important intermediates in organic synthesis and biochemistry. gonzaga.eduwikipedia.org Computational chemistry is essential for elucidating the detailed mechanisms of their reactions, such as hydrolysis. fiveable.me A theoretical study of a reaction mechanism involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states that connect them. mdpi.com
Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the specified compound and outline. The scientific community has not published research in the areas stipulated in the query for "this compound".
Reactivity and Reaction Mechanisms of Thioacetic Acid S 3 Chloro Benzyl Ester
Hydrolysis Kinetics and Mechanisms of the Thioester Bond in Thioacetic acid S-(3-chloro-benzyl) ester
The hydrolysis of a thioester is a nucleophilic acyl substitution reaction where water acts as the nucleophile, leading to the formation of a carboxylic acid and a thiol. This process can be catalyzed by either acid or base. Thioesters are generally more reactive towards hydrolysis than their oxygen ester counterparts due to the lower resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate anion compared to the alkoxide anion.
In acid-catalyzed hydrolysis, the carbonyl oxygen of the thioester is first protonated by an acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule, which is typically a weak nucleophile. The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group, 3-chlorobenzylthiol, yields acetic acid.
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the carbonyl oxygen: This step makes the carbonyl carbon more electrophilic.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the sulfur atom of the leaving group.
Elimination of the thiol: The C-S bond breaks, releasing the thiol and regenerating the protonated carbonyl of acetic acid.
Deprotonation: A final deprotonation step yields the final carboxylic acid product and regenerates the acid catalyst.
Table 1: Postulated Influence of 3-Chloro Substituent on Acid-Catalyzed Hydrolysis Rate
| Compound | Substituent at meta-position | Expected Relative Rate of Hydrolysis | Rationale |
|---|---|---|---|
| Thioacetic acid S-benzyl ester | -H | Baseline | Reference compound. |
Base-catalyzed hydrolysis of thioesters, also known as saponification, involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion, on the carbonyl carbon. This reaction is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a much stronger nucleophile than water. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate anion and the thiol. This reaction is effectively irreversible because the final deprotonation of the resulting thiol by the base drives the equilibrium towards the products.
The mechanism for base-catalyzed hydrolysis is:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of the thiolate leaving group: The intermediate collapses, and the C-S bond cleaves to release the 3-chlorobenzylthiolate anion.
Protonation of the thiolate: The thiolate anion is subsequently protonated by a solvent molecule (e.g., water) to give the final thiol product.
The electron-withdrawing 3-chloro substituent is expected to increase the rate of base-catalyzed hydrolysis significantly. By pulling electron density away from the carbonyl carbon, it makes the carbon more electrophilic and thus more susceptible to attack by the hydroxide nucleophile.
Table 2: Predicted Effect of 3-Chloro Substituent on Base-Catalyzed Hydrolysis Rate
| Compound | Substituent at meta-position | Predicted Relative Rate of Hydrolysis | Rationale |
|---|---|---|---|
| Thioacetic acid S-benzyl ester | -H | Baseline | Reference compound. |
While specific studies on the enzymatic hydrolysis of this compound in non-human in vitro systems are not documented, the general principles of enzymatic thioester hydrolysis can be considered. Various hydrolases, such as esterases and lipases from microbial or plant sources, are known to catalyze the hydrolysis of thioesters. These enzymes often employ a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site.
The general mechanism for serine hydrolase-catalyzed thioester hydrolysis involves:
Acylation phase: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the thioester. This forms a covalent acyl-enzyme intermediate, and the thiol portion is released.
Deacylation phase: A water molecule, activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the carboxylic acid product and regenerating the active enzyme.
The substrate specificity of these enzymes is a key factor. The size and electronic properties of the 3-chlorobenzyl group would influence its binding within the enzyme's active site, thus affecting the efficiency of catalysis. For instance, some esterases exhibit broad substrate specificity and might be capable of hydrolyzing this compound.
Nucleophilic Substitution Reactions Involving this compound
The carbonyl carbon of this compound is electrophilic and can be attacked by various nucleophiles other than water, leading to transacylation reactions. In these reactions, the acetyl group is transferred from the sulfur atom to another nucleophile. Thioesters are effective acylating agents due to the good leaving group ability of the thiolate.
An example of a transacylation reaction is the aminolysis, where an amine acts as the nucleophile:
Nucleophilic attack: The nitrogen atom of the amine attacks the carbonyl carbon of the thioester.
Tetrahedral intermediate formation: A zwitterionic or neutral tetrahedral intermediate is formed.
Proton transfer and elimination: Proton transfers and subsequent elimination of the 3-chlorobenzylthiolate lead to the formation of an amide and the thiolate.
The reactivity in transacylation reactions is enhanced by the electron-withdrawing 3-chloro substituent for the same reasons as in base-catalyzed hydrolysis: it increases the electrophilicity of the carbonyl carbon.
The benzylic carbon of this compound is also a site for nucleophilic attack, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. In this case, the thioacetate (B1230152) anion acts as the leaving group. Benzylic systems are generally good substrates for SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state through π-orbital overlap. researchgate.net
The general mechanism for an SN2 reaction at the benzyl (B1604629) carbon is a concerted process:
Backside attack: The nucleophile attacks the benzylic carbon from the side opposite to the C-S bond.
Transition state: A pentacoordinate transition state is formed where the nucleophile and the leaving group are partially bonded to the benzylic carbon.
Inversion of configuration: As the new bond forms and the C-S bond breaks, the stereochemistry at the benzylic carbon (if it were a chiral center) would be inverted.
The 3-chloro substituent, being electron-withdrawing, will have a slight rate-enhancing effect on SN2 reactions at the benzylic carbon. By withdrawing electron density from the benzene (B151609) ring, it can help to stabilize the developing negative charge on the leaving group in the transition state.
Table 3: Predicted Influence of the 3-Chloro Substituent on the Rate of SN2 Reactions at the Benzyl Carbon
| Substrate | Substituent at meta-position | Predicted Relative SN2 Rate | Rationale |
|---|---|---|---|
| Thioacetic acid S-benzyl ester | -H | Baseline | Reference compound. |
Electrophilic Reactions of this compound
The reactivity of this compound towards electrophiles is dictated by the nucleophilicity of its constituent atoms. The thioester functionality presents several potential sites for electrophilic attack. The sulfur atom, with its lone pairs of electrons, is a primary site of nucleophilicity. Additionally, the carbonyl oxygen possesses lone pairs, and the aromatic ring of the 3-chlorobenzyl group can also engage in electrophilic aromatic substitution reactions.
The sulfur atom's nucleophilicity is generally considered to be higher than that of the carbonyl oxygen in thioesters. This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. However, the electron-withdrawing nature of the adjacent acetyl group and the 3-chlorobenzyl group can modulate this reactivity.
Electrophilic attack on the sulfur atom can lead to the formation of sulfonium (B1226848) ions. For instance, reaction with alkyl halides (R-X) could potentially yield an S-alkylated product. The feasibility and rate of such reactions would depend on the strength of the electrophile and the reaction conditions.
The aromatic ring of the 3-chlorobenzyl group is susceptible to electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. Therefore, electrophiles will preferentially add to the positions ortho and para to the chlorine atom (positions 2, 4, and 6). However, the chloro-substituent deactivates the ring towards electrophilic attack compared to unsubstituted benzene. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to overcome the deactivating effect of the chlorine atom.
Table 1: Potential Electrophilic Reactions and Expected Products
| Electrophile | Site of Attack | Potential Product(s) | Notes |
| Strong Alkyl Halide (e.g., CH₃I) | Sulfur atom | S-methyl-S-(3-chlorobenzyl)thioacetonium iodide | Formation of a sulfonium salt. |
| Nitrating Mixture (HNO₃/H₂SO₄) | Aromatic Ring | S-(3-chloro-4-nitrobenzyl) thioacetate and S-(3-chloro-6-nitrobenzyl) thioacetate | Nitration occurs primarily at the positions ortho and para to the chlorine atom. |
| Bromine (Br₂) with Lewis Acid | Aromatic Ring | S-(2-bromo-3-chlorobenzyl) thioacetate and S-(4-bromo-3-chlorobenzyl) thioacetate | Halogenation directed by the chlorine substituent. |
Redox Chemistry of the Thioester Moiety and the Chlorobenzyl Group
The redox chemistry of this compound involves both the thioester group and the chlorobenzyl moiety. These two parts of the molecule can undergo oxidation and reduction reactions under various conditions, leading to a range of products.
The thioester linkage is susceptible to oxidation. Mild oxidizing agents can convert the thioester to a sulfoxide, while stronger oxidizing agents can lead to the formation of a sulfone. The benzylic carbon-hydrogen bond is also a potential site for oxidation, particularly in the presence of strong oxidizing agents.
Photocatalytic oxidation of S-arylthioacetates has been shown to yield sulfonyl chlorides in the presence of a suitable photocatalyst and a chlorine source. libretexts.org While this specific substrate is an S-aryl thioacetate, similar reactivity could be anticipated for S-benzyl thioacetates, potentially leading to the formation of 3-chlorobenzylsulfonyl chloride under analogous photocatalytic conditions. libretexts.org
The reaction of thiyl radicals, which can be formed from thiols, with molecular oxygen leads to the formation of thiyl peroxyl radicals (RSOO•). nih.gov These can rearrange to sulfonyl radicals (RSO₂•), which can be further oxidized. nih.gov
Table 2: Potential Oxidation Products
| Oxidizing Agent | Potential Product(s) | Notes |
| Mild (e.g., H₂O₂) | S-(3-chlorobenzyl) thioacetate S-oxide | Oxidation of the sulfur atom. |
| Strong (e.g., KMnO₄, m-CPBA) | S-(3-chlorobenzyl) thioacetate S,S-dioxide (sulfone), 3-chlorobenzoic acid | Oxidation of the sulfur atom to a sulfone and potential cleavage and oxidation of the benzyl group. |
| Photocatalyst/Cl source | 3-chlorobenzylsulfonyl chloride | Analogous to the oxidation of S-arylthioacetates. libretexts.org |
Reduction of the thioester group can lead to the corresponding thiol, 3-chlorobenzyl mercaptan, and ethanol. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters. Hydrolysis of the thioester to the thiol can also be considered a formal reduction at the sulfur center, often carried out under basic conditions. nih.govnih.gov
The ester can also be cleaved reductively. For example, thioacetate esters can be cleaved with methanethiol (B179389) in the presence of a stoichiometric base to yield the corresponding thiol. wikipedia.org A method for thioacetate deprotection using a quaternary ammonium (B1175870) cyanide salt in a protic solvent has also been developed to produce the free thiol. google.com
The aromatic chlorine can also be removed under certain reductive conditions, such as catalytic hydrogenation with a palladium catalyst, although this typically requires more forcing conditions than the reduction of the thioester.
Table 3: Potential Reduction Products and Conditions
| Reducing Agent/Condition | Potential Product(s) | Notes |
| LiAlH₄ | 3-chlorobenzyl mercaptan, Ethanol | Complete reduction of the thioester group. |
| NaBH₄ | 3-chlorobenzyl mercaptan, Ethanol | Milder reducing agent, may require more forcing conditions. |
| Base-catalyzed hydrolysis (e.g., NaOH) | 3-chlorobenzyl mercaptan, Sodium acetate (B1210297) | Hydrolysis to the corresponding thiol. nih.govnih.gov |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Benzyl mercaptan, Toluene | Reduction of the chloro-substituent and potentially the thioester. |
Radical Reactions and Decomposition Pathways of this compound
The thioester bond and the benzylic C-H and C-S bonds in this compound are susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of radical initiators. This can lead to a variety of radical intermediates and subsequent decomposition products.
Thermal decomposition of benzyl thiobenzoate, a related compound, has been studied and shown to proceed through homolytic fission of the C-S bond. cdnsciencepub.com This suggests that at elevated temperatures, this compound could decompose to form a 3-chlorobenzyl radical and an acetylthiyl radical (CH₃COS•). These radicals can then undergo a variety of secondary reactions, such as dimerization, disproportionation, and reaction with the solvent or other species present. The 3-chlorobenzyl radical could dimerize to form 1,2-bis(3-chlorophenyl)ethane.
Thiyl radicals are known to be versatile reactive intermediates that can participate in cyclization reactions of unsaturated substrates. nih.gov While the target molecule itself is saturated, the acetylthiyl radical formed upon decomposition could initiate radical reactions if other unsaturated compounds are present.
The presence of a chlorine atom on the benzyl group could also influence the radical chemistry. The C-Cl bond is generally strong, but under certain high-energy conditions, it could also undergo homolytic cleavage.
Photochemical Transformations and Photodecomposition Mechanisms of this compound
Upon absorption of ultraviolet light, this compound can undergo photochemical transformations. The primary photochemical process is likely to be the homolytic cleavage of the carbon-sulfur bond, which is generally the weakest bond in the molecule. This would generate a 3-chlorobenzyl radical and an acetylthiyl radical, similar to the thermal decomposition pathway.
Studies on the photolysis of benzyl desyl sulphide have shown the formation of 2-aryl-benzo[b]thiophens, indicating that complex rearrangements can occur following the initial photochemical event. rsc.org While the structure of this compound is different, this highlights the potential for intramolecular cyclization or rearrangement pathways for the radical intermediates formed.
The chlorobenzyl moiety itself can be photochemically active. The photolysis of aqueous chloroform, for instance, is initiated by the formation of radicals. koreascience.kr The C-Cl bond in the 3-chlorobenzyl group could be susceptible to photolytic cleavage, leading to the formation of a benzyl radical and a chlorine radical. The presence of light-sensitive groups can lead to decomposition, as seen in the light-catalyzed decomposition of silver chloride. youtube.comyoutube.com
The specific products of photodecomposition will depend on the wavelength of light used, the solvent, and the presence of other reactive species such as oxygen.
Applications of Thioacetic Acid S 3 Chloro Benzyl Ester in Chemical and Biological Research
Catalytic Applications as a Ligand or Substrate in Transition Metal Catalysis
A comprehensive search of scientific literature did not yield specific research findings on the application of Thioacetic acid S-(3-chloro-benzyl) ester as a ligand or substrate in transition metal catalysis. While related compounds, such as general benzyl (B1604629) thioacetates, have been documented as precursors in palladium-catalyzed cross-coupling reactions to form thioethers, no studies were identified that specifically investigate the catalytic utility of the 3-chloro-benzyl derivative.
In these documented reactions with other benzyl thioacetates, the thioester serves as a stable, less odorous precursor to the corresponding thiol. The in situ deprotection and subsequent reaction with an aryl halide are catalyzed by a palladium complex, a common strategy in the formation of carbon-sulfur bonds. However, the influence of the 3-chloro substituent on the benzyl ring in such catalytic processes has not been specifically detailed in the available literature.
Therefore, no detailed research findings or data tables on the catalytic applications of this compound can be presented.
Analytical Methodologies for the Detection and Quantification of Thioacetic Acid S 3 Chloro Benzyl Ester in Research Settings
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in chemical analysis, providing the means to separate individual components from a mixture. This separation is crucial for both determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction by observing the consumption of reactants and the formation of products over time.
High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally sensitive compounds. Given the ester and thioester functionalities and the presence of a benzyl (B1604629) group, Thioacetic acid S-(3-chloro-benzyl) ester is well-suited for HPLC analysis. A typical HPLC method for quantitative analysis would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the 3-chlorobenzyl group is a strong chromophore. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against the concentration. This allows for the precise determination of the compound's concentration in unknown samples.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
Gas Chromatography (GC) Methodologies for Volatile Sample Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC to this compound would depend on its volatility and thermal stability. While some esters can be analyzed directly, derivatization is a common strategy to enhance volatility and improve chromatographic peak shape, particularly for polar analytes. researchgate.net For instance, in the analysis of related acid compounds, derivatization to form more volatile esters is a standard practice. nih.gov
Should direct GC analysis prove challenging due to thermal degradation in the injector or column, derivatization of the thioester could be explored, although it is less common for esters themselves. The choice of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be critical for achieving good separation from impurities. A flame ionization detector (FID) would be suitable for quantification due to its broad response to organic compounds.
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally powerful for both identifying and quantifying analytes in complex matrices.
GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the identification of unknown volatile compounds. jmchemsci.com Following separation by the GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. nih.gov
For this compound, electron ionization (EI) would likely produce characteristic fragments corresponding to the 3-chlorobenzyl cation and fragments related to the thioacetic acid moiety. This technique is not only qualitative but also quantitative, with the abundance of specific ions being proportional to the amount of the compound present. nih.govosti.gov
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 125/127 | [Cl-C6H4-CH2]+ (3-chlorobenzyl cation, showing isotopic pattern for chlorine) |
| 77 | [C6H5]+ (Phenyl cation) |
| 43 | [CH3CO]+ (Acetyl cation) |
LC-Mass Spectrometry (LC-MS) for Non-Volatile and Thermally Labile Analytes
For compounds that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
An LC-MS analysis of this compound would typically employ a reversed-phase LC separation followed by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques are less likely to cause extensive fragmentation compared to EI, often resulting in a prominent peak for the protonated molecule [M+H]+ or other adducts. This allows for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information for confirmation.
Spectroscopic Quantification Methods in Research Laboratories
While chromatography is essential for separation, spectroscopic methods can be used for direct quantification in some research settings, particularly for pure samples or in solutions where the analyte of interest is the primary absorbing species at a specific wavelength.
Given the presence of the 3-chlorobenzyl group, this compound would exhibit significant absorbance in the UV region of the electromagnetic spectrum. UV-Visible spectroscopy could be employed for a rapid estimation of concentration. By preparing a series of solutions with known concentrations of the purified compound and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve based on the Beer-Lambert law can be generated. This method is simple and non-destructive but lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample.
Quantitative NMR (qNMR) for Absolute Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute concentration of a compound in a solution without the need for a calibration curve using the identical analyte. The principle relies on the direct proportionality between the integrated signal intensity of a specific resonance and the number of nuclei contributing to that signal.
For this compound, ¹H qNMR would be the method of choice. Specific protons on the molecule can be used as quantitative markers. The methylene (B1212753) protons (–CH₂–) situated between the sulfur atom and the chlorophenyl ring, and the methyl protons (–CH₃) of the thioacetyl group, are distinct and typically appear in regions of the ¹H NMR spectrum with minimal overlap from common solvents or impurities.
The determination of concentration requires the use of a certified internal standard of known purity and concentration. The concentration of the analyte is then calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte)
Where:
I : Integral value of the signal
N : Number of protons for the integrated signal
MW : Molar mass
m : Mass
Hypothetical ¹H NMR Data for Quantification:
The following table presents hypothetical chemical shifts and parameters that would be relevant for a qNMR experiment involving this compound. Actual values would need to be determined experimentally.
| Signal Origin | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Number of Protons (N) | Notes |
| Acetyl Protons (–C(O)CH₃) | ~2.35 | Singlet | 3 | A sharp, distinct singlet ideal for integration. |
| Methylene Protons (–SCH₂–Ar) | ~4.15 | Singlet | 2 | Located downfield due to proximity to sulfur and the aromatic ring. |
| Aromatic Protons | ~7.20 - 7.35 | Multiplet | 4 | Less ideal for quantification due to potential signal overlap and complex multiplicity, but useful for structural confirmation. |
To perform the analysis, a carefully weighed amount of an internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) would be added to a sample containing the analyte. The signals from both the analyte and the standard would be integrated, and their concentrations calculated. The accuracy of qNMR is high, often with uncertainty below 1%, making it a primary method for purity assessment and concentration determination.
UV-Vis Spectroscopy for Kinetic Studies and Concentration Monitoring
UV-Vis spectroscopy is a versatile technique used to measure the absorption of ultraviolet and visible light by a compound in solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship makes it an excellent tool for monitoring concentration changes over time, which is the basis of kinetic studies.
This compound is expected to be UV-active due to the presence of the chlorophenyl aromatic ring. The π-systems in the benzene ring absorb strongly in the UV region, typically around 250-280 nm. The thioester group may also contribute to the UV spectrum.
Key Parameters for UV-Vis Analysis:
| Parameter | Description | Hypothetical Value |
| λₘₐₓ (Maximum Absorbance Wavelength) | The wavelength at which the compound absorbs the most light. | ~265 nm |
| ε (Molar Absorptivity Coefficient) | A measure of how strongly the compound absorbs light at λₘₐₓ. This is a constant for a given substance in a specific solvent and is crucial for converting absorbance to concentration (A = εcl). | 850 M⁻¹cm⁻¹ |
| Solvent | The choice of solvent is critical as it must be transparent in the wavelength range of interest. | Acetonitrile or Ethanol |
A typical kinetic experiment would involve recording the UV-Vis spectrum at regular time intervals. A plot of absorbance versus time would be generated, from which the reaction order and rate constant (k) can be calculated. For example, if the reaction follows first-order kinetics, a plot of the natural logarithm of absorbance (ln(A)) versus time would yield a straight line with a slope equal to -k.
Electrochemical Methods for Detection and Characterization of this compound
Electrochemical methods investigate the relationship between electricity and chemical reactions, specifically the oxidation and reduction of substances. These techniques can be highly sensitive and are used for both qualitative and quantitative analysis. The thioester and the chloro-aromatic functionalities in this compound suggest that the compound is electrochemically active.
Cyclic Voltammetry (CV) would be a primary technique for characterizing the compound. In a CV experiment, the voltage applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot, a voltammogram, provides information about the oxidation and reduction potentials of the analyte.
The thioester group (R-S-R') can undergo both oxidation (at the sulfur atom) and reduction. Similarly, the carbon-chlorine bond on the benzyl group can be electrochemically reduced.
Expected Electrochemical Behavior:
Oxidation: The sulfur atom in the thioester linkage possesses lone pairs of electrons and can be oxidized at a sufficiently positive potential. This process is typically irreversible.
Reduction: The carbon-chlorine bond on the aromatic ring can undergo reductive cleavage at a negative potential, yielding a benzyl radical and a chloride ion. The thioester carbonyl group might also be reducible, though typically at very negative potentials.
Hypothetical Electrochemical Data from Cyclic Voltammetry:
| Process | Potential (vs. Ag/AgCl) | Characteristics |
| Oxidation of Sulfur | +1.4 V | Irreversible peak, indicating a chemically unstable product is formed after oxidation. |
| Reduction of C-Cl Bond | -1.9 V | Irreversible peak, characteristic of reductive dehalogenation. |
These electrochemical processes can be exploited for quantitative analysis using techniques like differential pulse voltammetry or square-wave voltammetry, which offer higher sensitivity and better resolution than standard CV. By constructing a calibration curve of peak current versus concentration, the amount of this compound in a sample can be determined, often at micromolar or even lower concentrations.
Due to a lack of specific scientific data for "this compound" in the public domain, a detailed article on its environmental fate and ecotoxicological research focusing on non-human, theoretical aspects cannot be generated at this time. Extensive searches have not yielded specific studies on the photodegradation, hydrolytic degradation, sorption behavior, microbial degradation, or plant metabolism of this particular chemical compound.
General principles of environmental chemistry and toxicology can be applied to theorize about its potential behavior. For instance, the presence of a thioester linkage suggests that hydrolysis could be a significant degradation pathway. The chlorobenzyl group might be susceptible to microbial dehalogenation, and the aromatic ring could undergo photodegradation. However, without experimental data, any discussion would remain purely speculative and would not meet the requirements for a detailed, informative, and scientifically accurate article.
Further research and experimental studies are necessary to determine the specific environmental fate and ecotoxicological profile of this compound.
Environmental Fate and Ecotoxicological Research of Thioacetic Acid S 3 Chloro Benzyl Ester Non Human, Theoretical Focus
Environmental Distribution and Persistence Modeling (Theoretical Focus)
The environmental fate of Thioacetic acid S-(3-chloro-benzyl) ester is theoretically governed by the interplay of its structural components: the thioester linkage, the aromatic ring, and the chlorine substituent. In the absence of direct experimental data for this specific compound, its distribution and persistence can be modeled by examining the known behavior of structurally analogous chemicals, such as benzyl (B1604629) chloride, other organochlorine compounds, and various thioesters.
Partitioning and Distribution
Upon release into the environment, the distribution of this compound among air, water, soil, and biota would be predicted by its physicochemical properties. Key parameters in environmental fate models, such as the octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc), are crucial for these predictions. Organochlorine compounds, a class to which this ester belongs, are known for their lipophilicity ("fat-loving" nature), which suggests a tendency to partition from water into organic-rich phases like sediments and the fatty tissues of organisms. capes.gov.brscielo.br For instance, benzyl chloride, a related compound, is expected to predominantly remain in the water phase upon direct release into an aquatic environment. nih.gov However, its soil adsorption coefficient (Koc) is relatively low, suggesting moderate mobility in soil. epa.gov Given the larger size and greater lipophilicity of this compound compared to benzyl chloride, a higher Koc value and a greater tendency to adsorb to soil and sediment organic matter would be anticipated.
Fugacity-based models, like the EQC (Equilibrium Criterion) model, can be used to systematically model the fate of chemicals like chlorobenzenes by classifying them based on properties like volatility and hydrophobicity. nih.gov Applying such a model would likely predict that this compound, due to its molecular weight and structure, would have low volatility, primarily partitioning into soil and water compartments.
Persistence and Degradation
The persistence of this compound in the environment is determined by its resistance to various degradation processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis: The thioester bond is a key reactive site. Thioesters are known to undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org The rate of this hydrolysis is highly dependent on pH. While they can be relatively stable at neutral pH, the hydrolysis of thioesters can be catalyzed by both acids and bases. nih.govresearchgate.netnih.gov Specifically, base-catalyzed hydrolysis of thioesters is a known reaction. nih.gov Research on the hydrolysis rates of thio- and phosphate (B84403) esters indicates that at temperatures below 50°C and between pH 5 and 7, hydrolysis rates can vary significantly. nih.govnih.gov Therefore, in alkaline waters or soils, the hydrolytic degradation of this compound to thioacetic acid and (3-chlorophenyl)methanol would be a significant degradation pathway.
Biodegradation: The biodegradability of this compound is uncertain without experimental data. While some related compounds like benzyl chloride are considered readily biodegradable under certain conditions , the presence of the chlorine atom on the benzene (B151609) ring can increase resistance to microbial degradation. Organochlorine pesticides are generally not readily degradable, contributing to their persistence in the environment. capes.gov.br The microbial communities in soil and sediment would be the primary agents of biodegradation, but the rate is expected to be slow.
Bioaccumulation: Due to their lipophilicity, organochlorine compounds have a high potential for bioaccumulation in organisms. capes.gov.brscielo.brnih.gov They can accumulate in fatty tissues and biomagnify up the food chain, with top predators often exhibiting the highest concentrations. capes.gov.brsnpn.com Although benzyl chloride has a low to moderate bioconcentration factor epa.gov, the larger and more complex structure of this compound suggests a potentially higher bioaccumulation potential.
A theoretical summary of the environmental fate parameters for this compound, based on related compounds, is presented below.
| Parameter | Predicted Value/Behavior | Rationale based on Structural Analogs |
| Soil Adsorption Coefficient (Koc) | Moderate to High | Higher than benzyl chloride (Koc ~87.5 L/kg) due to increased size and lipophilicity. epa.gov Organochlorines tend to bind to organic matter. scielo.br |
| Hydrolysis Half-life | pH-dependent | Thioester linkage is susceptible to hydrolysis, especially under alkaline conditions. wikipedia.orgnih.govresearchgate.net |
| Atmospheric Half-life | Short | If volatilized, reaction with hydroxyl radicals would be a primary degradation pathway, similar to benzyl chloride. epa.gov |
| Biodegradation | Slow to Moderate | The chlorinated aromatic ring may confer resistance to microbial degradation, a common feature of organochlorine pesticides. capes.gov.br |
| Bioaccumulation Factor (BCF) | Moderate to High | Lipophilic nature of organochlorine compounds suggests a tendency to accumulate in fatty tissues of organisms. nih.govsnpn.com |
Ecotoxicological Mechanisms in Model Organisms (Theoretical Focus)
The ecotoxicological mechanisms of this compound in non-human model organisms are not documented. However, by dissecting its molecular structure, potential mechanisms of toxicity can be hypothesized based on the known reactivity of its functional groups—the electrophilic benzyl chloride-like moiety and the thioester group.
Mechanisms in Aquatic Invertebrates and Algae
For aquatic invertebrates such as Daphnia magna and algae, the primary mechanism of toxicity for many organic pollutants is narcosis, a non-specific disruption of cell membrane function. However, the reactivity of this compound suggests that more specific, reactive mechanisms may also be at play.
Electrophilic Attack: The 3-chlorobenzyl group is an electrophilic center. Similar to benzyl chloride, which is a known irritant and alkylating agent www.gov.ukepa.gov, this part of the molecule could react with nucleophilic sites in biological macromolecules like DNA, proteins, and enzymes. This covalent binding can disrupt normal cellular function, leading to toxicity. In a study on benzyl chloride, toxic symptoms were observed in the crustacean G. tokunagai even after the chemical was no longer detected in the water, suggesting effects from initial exposure. nih.gov
Oxidative Stress: The metabolism of chlorinated aromatic compounds can sometimes lead to the production of reactive oxygen species (ROS). An imbalance between ROS production and the antioxidant defenses of an organism leads to oxidative stress, which can damage lipids, proteins, and DNA. This is a common mechanism of toxicity for many environmental contaminants.
Enzyme Inhibition: The thioester group, or its hydrolysis products, could potentially inhibit key enzymes. For example, thioesters are involved in numerous biochemical reactions, and the introduction of an exogenous thioester could interfere with these pathways. wikipedia.orgnih.gov
Mechanisms in Bacteria
In bacteria, similar toxic mechanisms are plausible.
Membrane Disruption: As with other organic compounds, high concentrations could lead to non-specific damage to the bacterial cell membrane, impairing its function as a barrier and disrupting energy gradients.
Metabolic Interference: The hydrolysis of the thioester bond would release 3-chlorobenzylthiol and acetic acid. While acetic acid is a common metabolite, the chlorinated thiol could be problematic. Thiols can interfere with metal-containing enzymes or undergo redox cycling, contributing to oxidative stress. The parent compound could also act as an acylating agent, potentially acetylating key proteins and enzymes in a non-enzymatic and unregulated manner, disrupting their function. nih.gov
Genotoxicity: The electrophilic nature of the chlorobenzyl group raises the possibility of genotoxicity. epa.gov Alkylation of DNA bases could lead to mutations, impairing bacterial replication and survival. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are often used to predict the toxicity of organic chemicals and could be applied to estimate the potential for such effects. nih.govnih.govbohrium.com
A theoretical summary of potential ecotoxicological mechanisms is provided below.
| Model Organism | Potential Toxic Mechanism | Rationale |
| Aquatic Invertebrates (e.g., Daphnia magna) | Alkylation of biomolecules | The electrophilic 3-chlorobenzyl group can react with nucleophilic sites in proteins and DNA, similar to benzyl chloride. nih.govwww.gov.uk |
| Oxidative Stress | Metabolism of the chlorinated aromatic ring may generate reactive oxygen species. | |
| Algae | Photosynthesis Inhibition | Damage to photosynthetic apparatus through oxidative stress or binding to key proteins. |
| Membrane Disruption (Narcosis) | General disruption of cell membrane integrity at higher concentrations. | |
| Bacteria | Enzyme Inhibition | Acylation of active sites by the thioester group or interference by the chlorinated thiol hydrolysis product. nih.gov |
| Genotoxicity | DNA alkylation by the electrophilic chlorobenzyl moiety, potentially leading to mutations. |
Future Research Directions and Emerging Trends for Thioacetic Acid S 3 Chloro Benzyl Ester
Exploration of Novel and More Sustainable Synthetic Pathways for Thioacetic acid S-(3-chloro-benzyl) ester
The synthesis of thioesters, including S-benzyl thioacetates, is a mature field, yet there is a continuous drive for greener, more efficient, and atom-economical methods. Traditional syntheses often involve the use of odoriferous and easily oxidized thiols.
Future research will likely prioritize pathways that circumvent these issues. One promising avenue is the direct conversion of benzylic alcohols to S-thioesters. A recently developed one-pot, solvent-less reaction utilizes neat thioacetic acid in the presence of tetrafluoroboric acid to convert a wide range of benzylic alcohols into their corresponding S-thioesters in high yields. warwick.ac.uknih.gov This method is particularly attractive for its operational simplicity and reduced environmental impact. The synthesis of this compound could be achieved by applying this protocol to 3-chlorobenzyl alcohol.
Another sustainable approach involves the synergistic use of photocatalysis. For instance, a novel system integrating single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to produce benzyl (B1604629) thioesters from elemental sulfur, benzyl chlorides, and aldehydes. acs.org This method is notable for its use of readily available feedstocks and its green credentials.
The development of robust, one-pot syntheses for unsymmetrical benzyl thioethers from benzyl halides using thiourea (B124793) is another relevant area. rsc.org Although this produces thioethers, the underlying principle of in situ generation of the sulfur nucleophile from a stable precursor could be adapted for thioester synthesis, thereby avoiding the direct handling of volatile and malodorous thiols.
Development of Advanced Functional Materials Incorporating this compound Derivatives
Thioester-functionalized polymers are an emerging class of materials with applications ranging from responsive systems to bioconjugates and degradable plastics. warwick.ac.ukrsc.orgresearchgate.net The incorporation of "this compound" as a monomer or a functional pendant group could lead to materials with tailored properties.
The thioester group itself can be introduced into polymers through various techniques, including the polymerization of thioester-containing monomers or as chain-end functionalities. warwick.ac.uk For instance, thioester-functionalized cyclopentenes have been polymerized via ring-opening metathesis polymerization (ROMP) to create polymers with higher glass transition temperatures compared to their oxygen-based ester counterparts. warwick.ac.uk The presence of the 3-chloro-benzyl group could further modify the thermal and mechanical properties of the resulting polymer, as well as its solubility and compatibility with other materials.
Furthermore, thioester-functionalized self-assembled monolayers (SAMs) represent a powerful tool for controlling surface properties. nih.gov By varying the structure of the thioester, the hydrophobicity of a surface can be tuned. The subsequent oxidation of the thioester to a sulfonic acid provides a method for transforming a hydrophobic surface into a hydrophilic one, which has applications in patterning and templating. nih.gov "this compound" could be used to create SAMs with specific wetting and reactivity characteristics.
Deeper Mechanistic Understanding of its Reactivity through Integrated Experimental and Computational Approaches
The reactivity of "this compound" is centered around the thioester linkage and is influenced by the electronic properties of the 3-chloro-benzyl group. The chloro-substituent, being electron-withdrawing, is expected to affect the stability of reaction intermediates and transition states.
Kinetic studies on the reactions of substituted benzyl phosphonates have shown that substituents on the benzyl ring significantly impact the reaction rate. arkat-usa.org A similar effect can be anticipated for reactions involving "this compound". For instance, in nucleophilic acyl substitution reactions, the electron-withdrawing nature of the chlorine atom would make the carbonyl carbon more electrophilic, potentially increasing the reaction rate.
Computational methods, such as Density Functional Theory (DFT), are becoming increasingly crucial for elucidating reaction mechanisms. warwick.ac.uknih.gov DFT calculations can provide insights into the energies of intermediates and transition states, helping to rationalize reaction outcomes. For example, DFT calculations have been used to understand the mechanism of S-thioester synthesis from benzylic alcohols, revealing the roles of intermediate species. warwick.ac.uknih.gov Similar computational studies on "this compound" could predict its reactivity in various transformations, such as hydrolysis, aminolysis, and reduction.
A combination of experimental kinetic studies and computational modeling will be essential for a comprehensive understanding of how the 3-chloro substituent influences the reactivity of the thioester group, providing a predictive framework for its application in organic synthesis.
Applications in Flow Chemistry and Automated Synthesis for Enhanced Efficiency and Scalability
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of thioesters and related compounds is well-suited for flow chemistry approaches.
Enzymatic synthesis of thioesters in continuous-flow microreactors has been demonstrated, offering mild reaction conditions and short reaction times. semanticscholar.org For example, the lipase-catalyzed synthesis of S-benzyl thioacetate (B1230152) derivatives has been successfully performed in a microreactor. semanticscholar.org This methodology could be readily adapted for the synthesis of "this compound", allowing for efficient and controlled production.
Furthermore, flow chemistry enables the telescoping of reaction sequences, where multiple synthetic steps are performed in a continuous manner without the need for isolation and purification of intermediates. ucd.ie This approach has been used for the synthesis of various heterocyclic compounds and could be applied to multi-step syntheses involving "this compound" as a reactant or product. The use of packed-bed reactors with solid-supported reagents or catalysts in flow systems can further simplify purification and improve the sustainability of the process.
The integration of automated synthesis platforms with flow reactors will accelerate the exploration of reaction conditions and the synthesis of libraries of "this compound" analogs for screening purposes.
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design of this compound Analogs
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis and materials discovery. researchgate.netchemrxiv.orgnih.govrsc.org These tools can be employed to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired properties.
For the synthesis of "this compound" and its analogs, ML models can be trained on existing reaction databases to predict the optimal conditions for a given transformation. oup.com This can significantly reduce the experimental effort required for synthesis optimization. For instance, ML models have been used to predict the catalytic activity of enzymes, which could be applied to the enzymatic synthesis of thioesters. oup.com
Furthermore, quantitative structure-property relationship (QSPR) models, powered by ML, can predict the physicochemical and biological properties of novel compounds. nih.gov By training a model on a dataset of known thioesters, it would be possible to predict the properties of "this compound" and its analogs, such as solubility, stability, and potential biological activity. This predictive capability would allow for the in silico design of new molecules with enhanced performance for specific applications, guiding synthetic efforts towards the most promising candidates. The use of ML to predict transition state geometries can also accelerate the calculation of reaction barriers and provide deeper mechanistic insights. chemrxiv.org
Discovery of Novel Biological Targets or Pathways in Non-Human Systems Utilizing this compound as a Probe
Organosulfur compounds are known to exhibit a wide range of biological activities. mdpi.comnih.govrsc.orgjmchemsci.com The presence of both a chloro-substituted aromatic ring and a reactive thioester moiety in "this compound" makes it an interesting candidate for biological screening.
The thioester can act as a reactive handle for covalent modification of biological macromolecules, such as proteins. This property could be exploited to design chemical probes for identifying novel biological targets. The 3-chloro-benzyl group will influence the molecule's lipophilicity and steric profile, which are key determinants of its interaction with biological systems.
For example, various benzyl-containing compounds have shown antimicrobial and other pharmacological activities. nih.govnih.gov Specifically, benzyl phenyl ketones with chloro-substituents have demonstrated antibacterial properties. nih.gov Thiosulfinates containing a benzyl group have also been found to have a broad spectrum of antimicrobial activity. nih.gov These findings suggest that "this compound" could be investigated for its potential as an antimicrobial agent.
By using "this compound" as a chemical probe in phenotypic screens or activity-based protein profiling experiments in non-human systems (e.g., bacteria, fungi, or parasites), it may be possible to identify novel biological pathways or targets that are essential for the survival of these organisms. Such discoveries could pave the way for the development of new therapeutic agents or pesticides.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Thioacetic acid S-(3-chloro-benzyl) ester in laboratory settings?
- Methodological Answer : The compound can be synthesized via esterification of thioacetic acid with 3-chloro-benzyl chloride under anhydrous conditions. A typical approach involves using coupling agents (e.g., DCC) or acid catalysts (e.g., H₂SO₄) to facilitate the reaction. For example, analogous thioesters like S-ethyl thioacetate are synthesized using acetyl chloride and boron tribromide in toluene . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. What are the key storage and handling protocols for this compound?
- Methodological Answer : Due to its flammability and potential toxicity, the compound should be stored at low temperatures (e.g., -20°C) in airtight, light-resistant containers. Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods. First-aid measures for exposure include rinsing skin/eyes with water and seeking medical attention for inhalation . Waste disposal must follow institutional guidelines for sulfur-containing organics to prevent environmental contamination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–7.5 ppm for the 3-chloro-benzyl group) and the thioester carbonyl (δ ~190–210 ppm in ¹³C).
- IR Spectroscopy : Identify the C=O stretch (~1680–1700 cm⁻¹) and C-S stretch (~600–700 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, with fragmentation patterns indicating the 3-chloro-benzyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported HDAC inhibitory activity of this compound across enzymatic assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or compound purity. Validate inhibitory activity using standardized HDAC inhibition assays (e.g., fluorometric kits) with controls like Vorinostat. Cross-check results with orthogonal methods, such as Western blotting for histone acetylation levels. Purity should be confirmed via HPLC (>95%), and stability studies (e.g., in DMSO) should rule out degradation .
Q. What computational strategies predict the binding mode of this compound to HDAC isoforms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using HDAC2/6 crystal structures (PDB: 4LXZ) can model interactions. Focus on zinc-binding motifs and hydrophobic pockets. Compare binding energies with known inhibitors (e.g., SAHA). Molecular dynamics simulations (e.g., GROMACS) assess stability of the ligand-enzyme complex over time .
Q. How does the electronic structure of the thioester group influence nucleophilic substitution reactivity in this compound?
- Methodological Answer : The electron-withdrawing nature of the thioester carbonyl enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). UV-Vis and NMR studies (e.g., monitoring reaction kinetics with acetone) reveal solvent effects and transition states. Computational studies (DFT) can map electron density distributions .
Q. How can discrepancies in reaction rate constants for this compound be reconciled across gas-phase and solution-phase studies?
- Methodological Answer : Gas-phase studies (e.g., via mass spectrometry) eliminate solvent effects but may overestimate reactivity. Solution-phase data (e.g., in THF or DCM) should account for solvation energy and dielectric constants. Use Arrhenius plots to compare activation energies and identify outliers. Reproducibility requires strict control of humidity and oxygen levels .
Q. What role does this compound play as an intermediate in synthesizing bioactive molecules like captopril analogs?
- Methodological Answer : The thioester acts as a sulfur donor in nucleophilic acyl substitutions. For example, in captopril synthesis, thioacetic acid derivatives undergo deacetylation to form thiol groups critical for ACE inhibition. Optimize reaction steps (e.g., pH during hydrolysis) to minimize side reactions and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
